(R)-Boc-4-chloro-homophenylalanine CAS number and properties
(R)-Boc-4-chloro-homophenylalanine CAS number and properties
The (R)-Boc-4-chloro-homophenylalanine Technical Guide.
Executive Summary
(R)-Boc-4-chloro-homophenylalanine is a highly specialized, non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics and protease-resistant pharmaceutical candidates. As the Boc-protected, (R)-enantiomer of 4-chlorohomophenylalanine, it serves as a critical building block for introducing conformational flexibility and enhanced lipophilicity into peptide backbones. Its structural homologation (insertion of a methylene group) and halogenation (para-chloro substitution) distinctively modulate ligand-receptor binding affinity and metabolic stability, making it a high-value target in modern drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[1]
This section consolidates the defining chemical data for researchers requiring precise identification and stoichiometry for experimental design.
| Property | Data / Specification |
| Chemical Name | (R)-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid |
| Common Synonyms | Boc-D-4-chlorohomophenylalanine; Boc-D-Hfe(4-Cl)-OH |
| CAS Number | 157683-98-2 |
| Molecular Formula | C₁₅H₂₀ClNO₄ |
| Molecular Weight | 313.78 g/mol |
| Chirality | (R)-Enantiomer (Corresponds to D-configuration) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |
| Purity Standard | Typically ≥98% (HPLC), ≥99% ee (Chiral HPLC) |
| Melting Point | 118–125 °C (Dependent on crystallization solvent) |
Structural Analysis
The molecule features three distinct functional domains:
-
Boc-Protective Group: Acid-labile protection on the
-amine, enabling orthogonality in Solid Phase Peptide Synthesis (SPPS). -
Homophenylalanine Backbone: An extended side chain (ethyl spacer vs. methyl in phenylalanine) that alters the spatial projection of the aromatic ring.
-
4-Chloro Substituent: An electron-withdrawing, lipophilic moiety at the para position, often used to fill hydrophobic pockets in target proteins or block metabolic oxidation.
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of enantiopure homophenylalanine derivatives is non-trivial. The most authoritative route involves the Arndt-Eistert Homologation of the parent phenylalanine derivative, though asymmetric alkylation strategies are increasingly common for scale-up.
Primary Synthetic Pathway: Arndt-Eistert Homologation
This protocol converts (R)-Boc-4-chloro-phenylalanine into its higher homologue, preserving stereochemical integrity.
-
Activation: (R)-Boc-4-Cl-Phe is activated to a mixed anhydride using isobutyl chloroformate.
-
Diazoketone Formation: Reaction with diazomethane yields the
-diazoketone intermediate. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or benzyl alcohol for esters) generates the homologated acid.
Alternative: Asymmetric Alkylation
For industrial scalability, phase-transfer catalysis (PTC) using a glycine Schiff base and 4-chlorophenethyl bromide is utilized.
DOT Diagram: Synthetic Workflow
Caption: Figure 1. Asymmetric synthesis route via enzymatic resolution or hydrogenation, ensuring high enantiomeric excess.
Part 3: Applications in Drug Discovery
Researchers utilize (R)-Boc-4-chloro-homophenylalanine to solve specific medicinal chemistry challenges.
1. Conformational Scanning
The "homo" modification inserts a methylene group (
-
Application: When a standard Phenylalanine scan yields activity but poor fit, the HomoPhe analog probes deeper into hydrophobic sub-pockets of receptors (e.g., GPCRs).
2. Metabolic Stability Enhancement
The 4-chloro substituent blocks the para-position of the phenyl ring, a primary site for Cytochrome P450-mediated hydroxylation.
-
Mechanism: The C-Cl bond is stronger and less prone to oxidative metabolism than the C-H bond, significantly extending the in vivo half-life of the peptide drug.
3. Peptidomimetic Design (Beta-Turn Induction)
Incorporating D-amino acids (R-configuration) into L-peptide sequences is a standard strategy to induce
-
Protocol: The (R)-HomoPhe derivative is often placed at the
or position of a -turn to stabilize the secondary structure, critical for mimicking protein-protein interaction (PPI) interfaces.
Part 4: Experimental Protocols (SPPS Integration)
Context: The following protocol describes the manual coupling of (R)-Boc-4-chloro-homophenylalanine in Solid Phase Peptide Synthesis (SPPS). Note that while Boc chemistry is standard, this residue is also compatible with Fmoc strategies if the Fmoc-protected variant is unavailable (requires deprotection and reprotection, or sourcing the Fmoc analog).
Standard Boc-SPPS Coupling Protocol:
-
Resin Preparation: Swell MBHA resin in DCM for 20 minutes.
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min) to remove the previous Boc group. Wash x5 with DCM, x2 with 5% DIEA/DCM (Neutralization).
-
Activation:
-
Dissolve (R)-Boc-4-chloro-homophenylalanine (3.0 eq) in minimal DMF.
-
Add HBTU (2.9 eq) and DIEA (6.0 eq).
-
Critical Step: Allow pre-activation for exactly 3 minutes to minimize racemization.
-
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 1–2 hours.
-
Monitoring: Verify coupling efficiency via the Kaiser Test (Ninhydrin). The resin beads should remain colorless (negative test), indicating complete coupling.
DOT Diagram: SPPS Cycle
Caption: Figure 2. Logic flow for the solid-phase incorporation of the amino acid.
Part 5: Handling, Stability & Safety
-
Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow decarboxylation or hydrolysis. Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizers. The Boc group is sensitive to strong acids (TFA, HCl).
-
Safety (GHS):
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link](Note: Used for structural homology and property extrapolation).
